molecular formula C28H20Cl2O2 B14591050 2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) CAS No. 61603-31-4

2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)

Cat. No.: B14591050
CAS No.: 61603-31-4
M. Wt: 459.4 g/mol
InChI Key: YSFWSEKXWPDSLV-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthopyran core, which is a fused ring system combining naphthalene and pyran rings, with chlorine atoms and an ethane-1,2-diyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in an anhydrous methanol solution. The reaction is carried out at elevated temperatures (around 60°C) with continuous stirring and refluxing for approximately 16 hours. The resulting solution is then filtered, and the filtrate is left to crystallize, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthopyran derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced naphthopyran derivatives.

    Substitution: Substituted naphthopyran compounds with various functional groups.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of naphthopyran.

    2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran): A closely related compound with slight variations in the naphthopyran core.

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

61603-31-4

Molecular Formula

C28H20Cl2O2

Molecular Weight

459.4 g/mol

IUPAC Name

1-chloro-2-[2-(1-chloro-3H-benzo[f]chromen-2-yl)ethyl]-3H-benzo[f]chromene

InChI

InChI=1S/C28H20Cl2O2/c29-27-19(15-31-23-13-11-17-5-1-3-7-21(17)25(23)27)9-10-20-16-32-24-14-12-18-6-2-4-8-22(18)26(24)28(20)30/h1-8,11-14H,9-10,15-16H2

InChI Key

YSFWSEKXWPDSLV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CCC4=C(C5=C(C=CC6=CC=CC=C65)OC4)Cl

Origin of Product

United States

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